N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE
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Overview
Description
N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound with the molecular formula C22H40N2O2S This compound is characterized by its unique structure, which includes cyclooctyl groups and a sulfanyl-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclooctylamine with a suitable acylating agent to form the intermediate cyclooctylamide. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by further functionalization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides and thiols.
Scientific Research Applications
N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-3-{[3-(cyclooctylamino)-3-oxopropyl]sulfanyl}butanamide
- N-cyclooctyl-3-{[3-(cyclooctylamino)-3-oxopropyl]sulfanyl}pentanamide
Uniqueness
N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its specific combination of cyclooctyl groups and the sulfanyl-propanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C22H40N2O2S |
---|---|
Molecular Weight |
396.6g/mol |
IUPAC Name |
N-cyclooctyl-3-[3-(cyclooctylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C22H40N2O2S/c25-21(23-19-11-7-3-1-4-8-12-19)15-17-27-18-16-22(26)24-20-13-9-5-2-6-10-14-20/h19-20H,1-18H2,(H,23,25)(H,24,26) |
InChI Key |
PTOYMBLXSJYYAJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)CCSCCC(=O)NC2CCCCCCC2 |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCSCCC(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
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